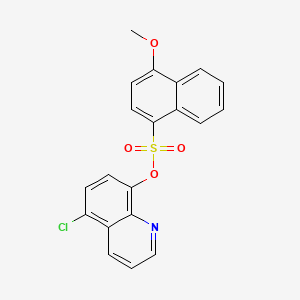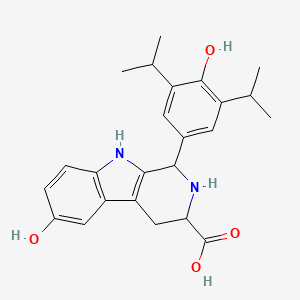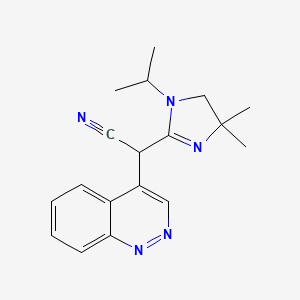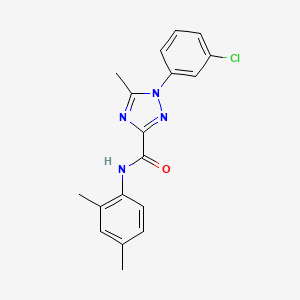![molecular formula C17H16FN3O3 B13370150 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370150.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The inclusion of a fluorine atom and a methoxy group in this compound potentially enhances its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps:
Indole Formation: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Pyridinecarboxamide Formation: The pyridine ring can be constructed through cyclization reactions involving appropriate precursors.
Coupling: The final step involves coupling the indole and pyridine moieties under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted under nucleophilic conditions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridinecarboxamide derivatives.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the Notum enzyme, which upregulates Wnt signaling by preventing the removal of the palmitoleate lipid modification from Wnt proteins . This interaction can lead to various downstream effects, including changes in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the methoxy and pyridinecarboxamide groups.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide: Contains a ferulamide group instead of the pyridinecarboxamide.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its combination of fluorine, methoxy, and pyridinecarboxamide groups, which can enhance its biological activity and stability compared to similar compounds.
Eigenschaften
Molekularformel |
C17H16FN3O3 |
|---|---|
Molekulargewicht |
329.32 g/mol |
IUPAC-Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16FN3O3/c1-24-16-9-21-14(7-15(16)22)17(23)19-5-4-10-8-20-13-3-2-11(18)6-12(10)13/h2-3,6-9,20H,4-5H2,1H3,(H,19,23)(H,21,22) |
InChI-Schlüssel |
GEIRHIXBZUIJGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CNC(=CC1=O)C(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate](/img/structure/B13370110.png)
![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
![2-Ethylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13370119.png)
![4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B13370120.png)
![6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370122.png)
![3-methoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B13370128.png)
![N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13370135.png)

![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B13370147.png)
![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide](/img/structure/B13370160.png)
